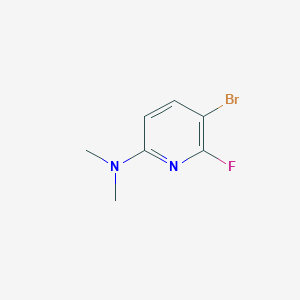
5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine
概要
説明
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is a heterocyclic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a dimethylamino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by halogenation using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) for fluorination and bromine (Br2) for bromination . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction, to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine may involve large-scale halogenation processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced fluorinating and brominating agents, along with optimized reaction conditions, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or dioxane are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various pyridine derivatives with new functional groups introduced through cross-coupling reactions .
科学的研究の応用
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine has several scientific research applications:
作用機序
The mechanism of action of 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogen and amino substituents. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways .
類似化合物との比較
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but lacks the fluorine atom.
Uniqueness
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties.
特性
分子式 |
C7H8BrFN2 |
|---|---|
分子量 |
219.05 g/mol |
IUPAC名 |
5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8BrFN2/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,1-2H3 |
InChIキー |
JNHAZCBYLGTZLC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=C(C=C1)Br)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













